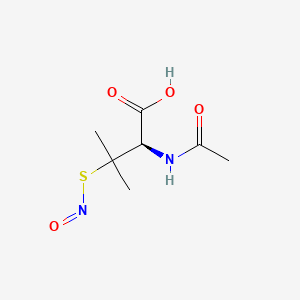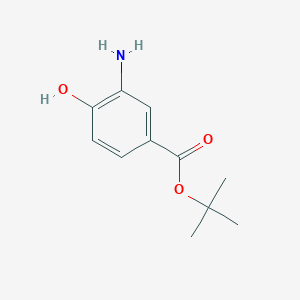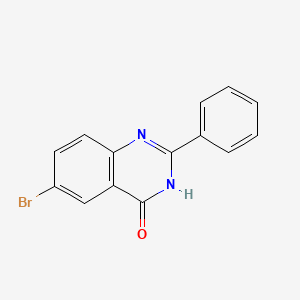
Snap
描述
A sulfur-containing alkyl thionitrite that is one of the NITRIC OXIDE DONORS.
科学研究应用
SNAP 作为药物成瘾和治疗研究的工具
- This compound 和海洛因辅助治疗 (HAT) 研究:this compound(SALOME/NAOMI 患者协会)在海洛因辅助治疗 (HAT) 研究中发挥了关键作用。参与温哥华海洛因辅助试验的 this compound 成员提供了对参与此类临床试验效果的见解。他们的经验有助于理解 HAT 如何影响生活,并影响对被视为有效减少伤害举措的永久 HAT 计划的倡导 (Boyd、Murray 和 Macpherson,2017)。
This compound 在神经科学和药理学研究中
- This compound-25 基因和精神分裂症治疗:对 this compound-25 基因多态性的研究表明其在理解抗精神病治疗期间精神分裂症患者体重增加方面的重要性。这突出了 this compound-25 在饥饿/饱腹感稳态中的作用及其对抗精神病药临床反应的潜在影响 (Musil 等人,2008)。
This compound 在疼痛和麻醉研究中
This compound 和一氧化氮在疼痛管理中:研究探索了一氧化氮供体 this compound(S-亚硝基-N-乙酰青霉胺)在疼痛管理中的作用。例如,this compound 在脊髓损伤大鼠模型中的作用揭示了它对机械性异痛的放大,表明其对疼痛感知和管理的潜在影响 (Ellis 等人,2016)。
麻醉中的 this compound 指数:this compound™ 指数是一种经过处理的脑电图监测仪,已对其与接受丙泊酚推注的受试者意识丧失的相关性进行了研究。这项研究有助于理解 this compound™ 指数作为麻醉深度指标的效用 (Wong、Fragen、Fitzgerald 和 McCarthy,2005)。
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that SNAP might also interact with various cellular targets.
Mode of Action
It’s known that many bioactive compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit or enhance the activity of their target proteins, leading to downstream effects on cellular functions.
Biochemical Pathways
It’s known that many bioactive compounds can influence various biochemical pathways, leading to changes in cellular functions . For instance, some compounds can affect signal transduction pathways, metabolic pathways, or gene expression pathways.
Pharmacokinetics
It’s known that these properties can significantly impact a compound’s bioavailability and efficacy . For instance, a compound’s absorption rate can determine how quickly it enters the bloodstream, its distribution can affect which tissues it reaches, its metabolism can influence its stability and duration of action, and its excretion can determine how long it remains in the body.
Result of Action
It’s known that many bioactive compounds can have various effects at the molecular and cellular levels . For instance, some compounds can induce or inhibit apoptosis, alter gene expression, or modulate cellular signaling pathways.
Action Environment
It’s known that many factors, such as ph, temperature, and the presence of other compounds, can influence the action of bioactive compounds . For instance, certain compounds might be more stable and effective under specific pH conditions or temperatures.
生化分析
Biochemical Properties
S-Nitroso-N-acetylpenicillamine plays a crucial role in biochemical reactions due to its ability to release nitric oxide. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to modulate the activity of guanylate cyclase, an enzyme that catalyzes the conversion of GTP to cGMP, a secondary messenger involved in vasodilation and neurotransmission . Additionally, S-Nitroso-N-acetylpenicillamine can interact with hemoglobin and other heme-containing proteins, influencing their function through S-nitrosylation, a post-translational modification that affects protein activity and signaling pathways .
Cellular Effects
S-Nitroso-N-acetylpenicillamine has profound effects on various cell types and cellular processes. It influences cell signaling pathways by releasing nitric oxide, which can activate guanylate cyclase and increase cGMP levels, leading to smooth muscle relaxation and vasodilation . This compound also affects gene expression by modulating the activity of transcription factors such as NF-κB, which plays a role in inflammatory responses . Furthermore, S-Nitroso-N-acetylpenicillamine impacts cellular metabolism by altering the activity of enzymes involved in oxidative stress responses and energy production .
Molecular Mechanism
The molecular mechanism of S-Nitroso-N-acetylpenicillamine involves its ability to donate nitric oxide, which can bind to the heme group of guanylate cyclase, leading to its activation and subsequent increase in cGMP levels . This compound can also inhibit or activate various enzymes through S-nitrosylation, a process where a nitric oxide group is added to a cysteine residue in a protein, altering its function . Additionally, S-Nitroso-N-acetylpenicillamine can influence gene expression by modulating the activity of transcription factors and signaling pathways involved in cellular responses to stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Nitroso-N-acetylpenicillamine can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its nitric oxide-releasing capacity . Long-term studies have shown that S-Nitroso-N-acetylpenicillamine can have sustained effects on cellular function, including prolonged activation of guanylate cyclase and modulation of gene expression . Its stability and effectiveness can be influenced by factors such as temperature, pH, and the presence of reducing agents .
Dosage Effects in Animal Models
The effects of S-Nitroso-N-acetylpenicillamine vary with different dosages in animal models. At low doses, this compound can effectively induce vasodilation and improve blood flow without significant adverse effects . At higher doses, S-Nitroso-N-acetylpenicillamine can cause toxicity, including oxidative stress and damage to cellular components . Studies in animal models have shown that there is a threshold dose beyond which the beneficial effects of S-Nitroso-N-acetylpenicillamine are outweighed by its toxic effects .
Metabolic Pathways
S-Nitroso-N-acetylpenicillamine is involved in several metabolic pathways, primarily through its role as a nitric oxide donor. It interacts with enzymes such as nitric oxide synthase, which catalyzes the production of nitric oxide from L-arginine . This compound can also affect metabolic flux by modulating the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation . Additionally, S-Nitroso-N-acetylpenicillamine can influence the levels of various metabolites, including cGMP and reactive oxygen species .
Transport and Distribution
Within cells and tissues, S-Nitroso-N-acetylpenicillamine is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . This compound can also be taken up by cells through specific transporters, such as those involved in amino acid transport . Once inside the cell, S-Nitroso-N-acetylpenicillamine can localize to various compartments, including the cytoplasm and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of S-Nitroso-N-acetylpenicillamine is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, S-Nitroso-N-acetylpenicillamine can localize to the mitochondria, where it influences mitochondrial respiration and energy production . Additionally, its localization to the cytoplasm allows it to interact with cytosolic enzymes and signaling molecules, modulating various cellular processes .
属性
IUPAC Name |
(2R)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIQCSMRQKCOCT-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SN=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)O)C(C)(C)SN=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018088 | |
| Record name | N-acetyl-3-(nitrosothio)-D-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273921-90-7, 79032-48-7 | |
| Record name | N-acetyl-3-(nitrosothio)-D-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-NITROSO-N-ACETYLPENICILLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E47VKF8B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[2,3-d]pyridazine](/img/structure/B3120762.png)









![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)
![(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3120827.png)


